molecular formula C27H43F2N3O5 B1671424 Gemcitabine elaidate CAS No. 210829-30-4

Gemcitabine elaidate

Katalognummer: B1671424
CAS-Nummer: 210829-30-4
Molekulargewicht: 527.6 g/mol
InChI-Schlüssel: HESSNRGIEVBPRB-QDDPNBLJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gemcitabin-Elaidat ist ein Lipid-Wirkstoff-Konjugat von Gemcitabin, das entwickelt wurde, um die Resistenz gegen den humanen äquilibrierenden Nukleosidtransporter 1 (hENT1) zu überwinden. Diese Verbindung wurde auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter Bauchspeicheldrüsenkrebs, nicht-kleinzelliger Lungenkrebs und metastasierendes Pankreaskarzinom .

Herstellungsmethoden

Gemcitabin-Elaidat wird synthetisiert, indem Gemcitabin mit Elaidinsäure konjugiert wird. . Diese Konjugation erhöht die Stabilität und die zelluläre Aufnahme von Gemcitabin, wodurch es die hENT1-bedingte Resistenz umgehen kann.

Chemische Reaktionsanalyse

Gemcitabin-Elaidat wird in vivo hydrolysiert, um Gemcitabin freizusetzen. Die Hauptreaktion beinhaltet die Spaltung der Esterbindung durch Esterasen, die im Plasma und in den Tumorzellen vorhanden sind . Diese Hydrolysereaktion ist entscheidend für die Aktivierung von Gemcitabin-Elaidat, wodurch es seine therapeutischen Wirkungen entfalten kann.

Wissenschaftliche Forschungsanwendungen

Gemcitabin-Elaidat wurde umfassend auf sein Potenzial in der Krebstherapie untersucht. Es hat sich als vielversprechend bei der Behandlung von soliden Tumoren, Lungenkrebs, nicht-kleinzelligem Lungenkrebs und metastasierendem Pankreaskarzinom erwiesen . Die Fähigkeit der Verbindung, die hENT1-bedingte Resistenz zu überwinden, macht sie zu einem wertvollen Kandidaten für Kombinationstherapien, z. B. mit ONC201, um die Wirksamkeit der Krebsbehandlung zu verbessern .

Wirkmechanismus

Gemcitabin-Elaidat entfaltet seine Wirkungen, indem es zu Gemcitabin hydrolysiert wird, das dann zu seinen aktiven Metaboliten Gemcitabin-Diphosphat (dFdCDP) und Gemcitabin-Triphosphat (dFdCTP) phosphoryliert wird . Diese Metaboliten hemmen die DNA-Synthese, indem sie in den DNA-Strang eingebaut werden und eine weitere Verlängerung verhindern, was zum Zelltod führt . Die Verbindung zielt auf schnell proliferierende Krebszellen ab, wodurch sie in der Chemotherapie wirksam ist .

Vorbereitungsmethoden

Gemcitabine elaidate is synthesized by conjugating gemcitabine with elaidic acid. . This conjugation enhances the stability and cellular uptake of gemcitabine, allowing it to bypass hENT1-related resistance.

Analyse Chemischer Reaktionen

Gemcitabine elaidate undergoes hydrolysis in vivo to release gemcitabine. The primary reaction involves the cleavage of the ester bond by esterases present in plasma and within tumor cells . This hydrolysis reaction is crucial for the activation of this compound, allowing it to exert its therapeutic effects.

Wissenschaftliche Forschungsanwendungen

Clinical Trials

Clinical research has focused on evaluating the safety and efficacy of gemcitabine elaidate in combination with other chemotherapeutic agents. Notable studies include:

  • Combination with Cisplatin : A clinical trial is investigating the use of this compound alongside cisplatin in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC). The trial aims to determine the maximum tolerated dose and assess safety and tolerability over multiple treatment cycles .
  • Combination with ONC201 : Research has shown that combining this compound with ONC201 can inhibit neoplastic proliferation through the blockade of AKT/ERK signaling pathways. This approach aims to enhance T-cell tumor surveillance and overcome chemoresistance .

Innovative Formulations

Recent studies have explored novel delivery systems to improve the pharmacokinetics and therapeutic efficacy of this compound:

  • Nanoliposomes : A study developed palmitoyl-DL-carnitine-anchored PEGylated nanoliposomes loaded with this compound. This formulation demonstrated enhanced cellular uptake, inhibition of angiogenesis, and improved anticancer potency in both two-dimensional (2D) and three-dimensional (3D) models of pancreatic cancer. The optimized nanoliposomes exhibited a particle size suitable for effective delivery and significant encapsulation efficiency .

Table 1: Summary of Clinical Trials Involving this compound

Study TitlePhaseCancer TypeCombination TherapyKey Findings
This compound + CisplatinIIAdvanced Solid TumorsCisplatinEvaluating maximum tolerated dose; safety profile ongoing
This compound + ONC201PreclinicalPancreatic CancerONC201Inhibition of AKT/ERK pathway; increased T-cell activity
PKC Inhibitor-Anchored NanoliposomesPreclinicalPancreatic CancerNoneEnhanced cellular uptake; significant apoptosis in 3D models

Biologische Aktivität

Gemcitabine elaidate (CP-4126) is a lipid-drug conjugate of gemcitabine, designed to enhance the drug's efficacy against various cancers, particularly pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). This compound exhibits several biological activities that distinguish it from its parent drug, gemcitabine, primarily due to its ability to bypass the human equilibrative nucleoside transporter 1 (hENT1), which is often implicated in drug resistance.

This compound functions as a prodrug that is converted into active metabolites within the tumor cells. Unlike gemcitabine, which relies on hENT1 for cellular uptake, this compound can enter cells independently of this transporter. This characteristic is particularly beneficial for tumors expressing low levels of hENT1, where traditional gemcitabine therapy may fail. Studies have shown that this compound retains its activity in vivo and does not undergo rapid metabolism by deoxycytidine kinase, a common pathway for gemcitabine degradation .

Efficacy in Cancer Models

Research has demonstrated the superior efficacy of this compound in various preclinical models:

  • Pancreatic Cancer : In vitro studies using MIA PaCa-2 cells revealed that this compound significantly reduced colony formation compared to both gemcitabine and untreated controls. The treatment resulted in a marked decrease in the area and number of colonies formed, indicating potent antitumor activity .
  • Lung Cancer : In mouse xenograft models, this compound exhibited reduced tumor growth in EKVX non-small cell lung cancer and MHMX sarcoma models, showcasing its potential in treating solid tumors resistant to conventional therapies .

Combination Therapies

The combination of this compound with other therapeutic agents has been explored to enhance its anticancer effects:

  • With Cisplatin : A clinical trial is currently assessing the safety and efficacy of combining this compound with cisplatin in patients with advanced solid tumors. Initial findings suggest that this combination could improve treatment outcomes by leveraging the distinct mechanisms of action of both drugs .
  • With ONC201 : Recent studies indicate that combining this compound with ONC201 can prevent neoplastic proliferation through AKT/ERK blockade, thereby overcoming chemoresistance and enhancing T-cell tumor surveillance .

Formulation Innovations

To improve the delivery and efficacy of this compound, innovative formulations have been developed:

  • Nanoliposomes : Researchers have created palmitoyl carnitine-anchored nanoliposomes loaded with this compound. These formulations showed enhanced cellular uptake and significant inhibition of angiogenesis in 3D models of pancreatic tumors. The optimized nanoliposomes exhibited a particle size of approximately 80 nm and high encapsulation efficiency (93.25%) for this compound .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusKey Findings
Mechanism Bypasses hENT1 transporter; retains activity without rapid metabolism by dCDA .
Pancreatic Cancer Efficacy Significant reduction in colony formation; enhanced apoptosis in MIA PaCa-2 cells .
Lung Cancer Efficacy Reduced tumor growth in EKVX NSCLC and MHMX sarcoma mouse models .
Combination Therapy Improved outcomes when combined with cisplatin and ONC201; enhanced T-cell responses .
Formulation Development Successful creation of nanoliposomal formulations; high encapsulation efficiency .

Eigenschaften

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSNRGIEVBPRB-QDDPNBLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175308
Record name Gemcitabine elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210829-30-4
Record name Gemcitabine elaidate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210829304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemcitabine elaidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemcitabine elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMCITABINE ELAIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231C73W7LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemcitabine elaidate
Reactant of Route 2
Reactant of Route 2
Gemcitabine elaidate
Reactant of Route 3
Gemcitabine elaidate
Reactant of Route 4
Gemcitabine elaidate
Reactant of Route 5
Gemcitabine elaidate
Reactant of Route 6
Gemcitabine elaidate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.